molecular formula C11H18N4O B2735575 1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1448855-42-2

1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2735575
CAS No.: 1448855-42-2
M. Wt: 222.292
InChI Key: IQWSTMPILZTNHO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .

Scientific Research Applications

Molecular Interaction Studies

Molecular interaction studies of structurally related compounds highlight their potential as ligands for cannabinoid receptors. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided insights into its potent and selective antagonism for the CB1 cannabinoid receptor. The study utilized AM1 molecular orbital method for conformational analysis, contributing to the development of pharmacophore models and structure-activity relationships. This research underlines the significance of pyrazole derivatives in modulating receptor interactions, suggesting potential therapeutic applications (J. Shim et al., 2002).

Synthesis and Characterization

Another realm of application is in the synthesis and characterization of novel compounds. For example, a study on the combinatorial library of fused pyran derivatives, synthesized under microwave irradiation through cyclocondensation reaction involving pyrazole derivatives, showcased their potential for preliminary in vitro antibacterial, antituberculosis, and antimalarial activities. Such research emphasizes the role of pyrazole compounds in the development of new therapeutic agents (Piyush N. Kalaria et al., 2014).

Anticancer and Antimicrobial Agents

Further extending the applicability, pyrazole derivatives have been explored for their anticancer and antimicrobial properties. A study synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, exhibiting significant antimicrobial and anticancer activities. Such studies are pivotal in identifying new compounds with therapeutic potential (H. Hafez et al., 2016).

Molecular Docking and Synthetic Approaches

Moreover, the synthesis and molecular docking studies of compounds like 1,3-oxazole clubbed pyridyl-pyrazolines, showcasing anticancer and antimicrobial activities, highlight the integration of computational and experimental methodologies in drug discovery. This approach enables the identification and optimization of compounds targeting specific biological receptors (Kanubhai D. Katariya et al., 2021).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. For example, some pyrazole derivatives can cause skin and eye irritation .

Properties

IUPAC Name

1-[4-[(5-aminopyrazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-9(16)14-6-3-10(4-7-14)8-15-11(12)2-5-13-15/h2,5,10H,3-4,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWSTMPILZTNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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